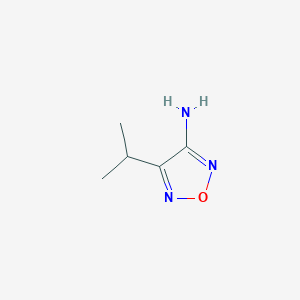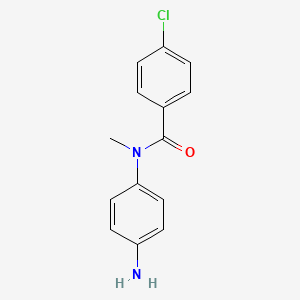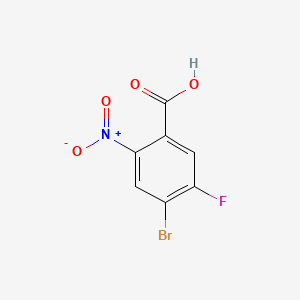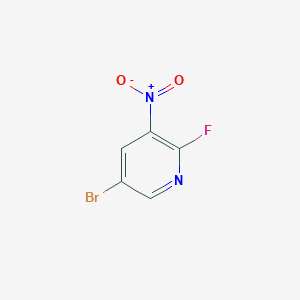![molecular formula C15H12N4OS B1519089 1-[4-(1-benzofuran-2-il)-1,3-tiazol-2-il]-3-metil-1H-pirazol-5-amina CAS No. 1176583-70-2](/img/structure/B1519089.png)
1-[4-(1-benzofuran-2-il)-1,3-tiazol-2-il]-3-metil-1H-pirazol-5-amina
Descripción general
Descripción
1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C15H12N4OS and its molecular weight is 296.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación sobre el Cáncer
Los derivados de benzofurano, incluidos compuestos similares al que ha mencionado, han mostrado un potencial significativo en la investigación sobre el cáncer. Han sido probados para propiedades citotóxicas en diversas células cancerosas humanas, demostrando prometedoras actividades anticancerígenas . Por ejemplo, se ha descubierto que ciertos compuestos de benzofurano inhiben el crecimiento celular en la leucemia, el cáncer de pulmón de células no pequeñas, el cáncer de colon, el cáncer del SNC, el melanoma y las células cancerosas de ovario .
Actividad Antimicrobiana
Estos compuestos también se han evaluado para actividades antibacterianas utilizando cepas estándar y clínicas. La estructura de los derivados de benzofurano juega un papel crucial en su eficacia antimicrobiana .
Métodos de Síntesis
La síntesis asistida por microondas (MWI) se ha empleado para obtener una serie de derivados de benzofuran-2-il. Este método mejora la eficiencia del proceso de síntesis y podría aplicarse al compuesto en cuestión para evaluar sus posibles aplicaciones .
Pruebas In Vivo
Las pruebas in vivo adicionales utilizando modelos murinos han demostrado una significativa actividad anticancerígena al reducir el crecimiento de lesiones metastásicas en el pulmón sin afectar el peso corporal ni el tamaño de los órganos vitales. Esto sugiere una posible aplicación del compuesto en terapias contra el cáncer dirigidas .
Viabilidad y Proliferación Celular
Los derivados híbridos de benzofurano se han probado mediante ensayos MTT contra células de cáncer de mama humano (MCF-7) para evaluar las tasas de viabilidad y proliferación celular. Esto indica otra vía de investigación donde el compuesto podría aplicarse .
Reacciones Químicas
La reactividad del compuesto se puede explorar a través de diversas reacciones químicas, como la reacción entre 2-acetilbenzofurano y derivados de hidrazina, lo que podría conducir a nuevos compuestos con posibles aplicaciones científicas .
Mecanismo De Acción
Target of Action
Benzofuran derivatives have been shown to exhibit a broad range of biological activities, suggesting they interact with multiple targets .
Mode of Action
Benzofuran derivatives have been reported to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with its targets to modulate cellular processes, potentially leading to the inhibition of cell growth or the induction of cell death .
Biochemical Pathways
Given the reported biological activities of benzofuran derivatives, it is plausible that this compound may influence pathways related to cell growth, oxidative stress, viral replication, and bacterial metabolism .
Pharmacokinetics
Benzofuran derivatives have been noted for their improved bioavailability, suggesting that they may be well-absorbed and distributed within the body .
Result of Action
Benzofuran derivatives have been reported to exhibit significant cell growth inhibitory effects in various types of cancer cells , suggesting that this compound may also exert similar effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions, including the formation of benzofuran, thiazole, and pyrazole intermediates. Key reagents may include benzofuran carboxylic acid, thiourea, and methyl hydrazine. Condensation and cyclization reactions under controlled temperature and pH conditions are critical to ensure the formation of the desired compound.
Industrial Production Methods: Industrial production would leverage scalable reaction conditions, optimizing yield and purity through advanced techniques like continuous flow synthesis. Catalysts, solvents, and temperature controls are finely tuned to facilitate efficient large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo a variety of chemical reactions including oxidation, reduction, and substitution. Its heterocyclic rings provide reactive sites for nucleophilic and electrophilic attacks.
Common Reagents and Conditions:
Oxidation: Using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Common reductive agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution can be achieved using reagents such as sodium azide or halogenated compounds.
Major Products Formed: The reactions typically yield derivatives with modifications at the thiazole or pyrazole rings, leading to products with potentially enhanced biological or chemical properties.
Scientific Research Applications: The compound’s structural complexity makes it valuable in various fields:
Chemistry: Used as a building block for synthesizing complex molecules, it can help in studying reaction mechanisms and developing new synthetic pathways.
Biology: Its potential bioactivity is of interest in drug discovery and development, particularly for targeting enzymes or receptors involved in disease pathways.
Medicine: Investigated for potential therapeutic applications, such as anti-inflammatory or anti-cancer agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action: The compound’s effects are mediated through its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. Its benzofuran, thiazole, and pyrazole rings facilitate binding to these targets, modulating biological pathways and eliciting therapeutic effects.
Comparison with Similar Compounds: This compound’s unique combination of heterocycles sets it apart from others. Similar compounds include:
2-(2-benzofuranyl)thiazoles: Shares the benzofuran and thiazole structure but lacks the pyrazole ring.
3-methylpyrazole derivatives: Contains the pyrazole moiety but without the benzofuran and thiazole rings.
Each of these compounds has distinct properties and applications, highlighting the uniqueness and versatility of 1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine.
Exploring chemistry this way is a bit like a science detective game, huh?
Propiedades
IUPAC Name |
2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS/c1-9-6-14(16)19(18-9)15-17-11(8-21-15)13-7-10-4-2-3-5-12(10)20-13/h2-8H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKCGQVGZWTHJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=NC(=CS2)C3=CC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Methylphenyl)amino]propanethioamide](/img/structure/B1519006.png)
![Methyl 2-[(3-nitropyridin-4-yl)amino]acetate](/img/structure/B1519007.png)
![2-Chloro-5-[4-(trifluoromethyl)phenoxymethyl]pyridine](/img/structure/B1519009.png)


![3-[(Hexyloxy)methyl]aniline](/img/structure/B1519015.png)

![3-{[(4-Methylpentyl)oxy]methyl}aniline](/img/structure/B1519017.png)

![3-{[(4-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid](/img/structure/B1519023.png)




